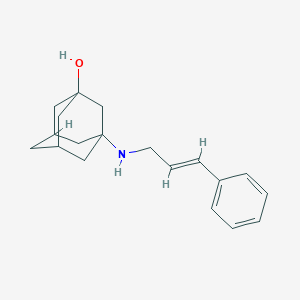![molecular formula C23H23ClFNO3 B271958 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B271958.png)
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as Compound A, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as beta-adrenergic receptor agonists, which are known to have a wide range of physiological effects.
作用機序
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A exerts its physiological effects by binding to and activating beta-adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects:
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A has been shown to have a wide range of biochemical and physiological effects. It has potent bronchodilator effects, which are mediated through the relaxation of smooth muscle in the airways. It also has positive inotropic and chronotropic effects on the heart, which result in increased cardiac output and improved cardiac function. Additionally, it has been shown to have lipolytic effects, which make it a promising candidate for the treatment of obesity and diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A in laboratory experiments is its high potency and selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. However, one of the limitations of using 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A. One area of interest is the development of more potent and selective beta-adrenergic receptor agonists for use in the treatment of respiratory and cardiovascular diseases. Another area of interest is the development of compounds that can selectively target specific beta-adrenergic receptor subtypes, which could lead to more targeted and effective therapies. Finally, there is potential for the development of compounds that can modulate the downstream signaling pathways activated by beta-adrenergic receptor activation, which could lead to the development of novel therapeutic approaches.
合成法
The synthesis of 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A involves a series of chemical reactions that can be carried out in the laboratory. The starting material for the synthesis is 2-chloro-6-fluorobenzyl alcohol, which is converted to the corresponding benzyl ether using 3-methoxybenzyl chloride. The resulting intermediate is then coupled with 1-phenylethanol using an amine coupling reagent to give 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A.
科学的研究の応用
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent bronchodilator effects, which make it a promising candidate for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure, as well as in the treatment of obesity and diabetes.
特性
製品名 |
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol |
|---|---|
分子式 |
C23H23ClFNO3 |
分子量 |
415.9 g/mol |
IUPAC名 |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H23ClFNO3/c1-28-23-12-16(13-26-14-21(27)17-6-3-2-4-7-17)10-11-22(23)29-15-18-19(24)8-5-9-20(18)25/h2-12,21,26-27H,13-15H2,1H3 |
InChIキー |
KQJCQXKAGFDYIY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
正規SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
![1-{3-[(Thiophen-2-ylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271897.png)
![1-{3-[(3,4-Dimethoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271898.png)